Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Description
CAS Registry Number and Alternative Chemical Designations
Molecular Formula and Weight Analysis
Exact Mass Calculation :
| Element | Quantity | Atomic Mass (Da) | Total Contribution (Da) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 16 | 1.008 | 16.13 |
| Br | 1 | 79.904 | 79.904 |
| N | 1 | 14.01 | 14.01 |
| O | 6 | 16.00 | 96.00 |
| Total | 362.17 Da |
The oxalate counterion contributes two carboxylate groups (C₂O₄²⁻), which balance the charge of the protonated amino group (-NH₃⁺).
Stereochemical Considerations in Oxalate Salt Formation
The β-carbon (position 3 of the propanoate chain) is a chiral center due to its four distinct substituents:
- Amino group (-NH₂).
- 3-Bromophenyl ring.
- Ethyl ester-linked methylene group (-CH₂COOCH₂CH₃).
- Methylene group (-CH₂-) adjacent to the carbonyl.
Key Observations :
- The compound is typically synthesized as a racemic mixture unless enantioselective methods are employed.
- In the oxalate salt, the amino group is protonated (-NH₃⁺), forming an ionic bond with the oxalate dianion (C₂O₄²⁻).
- Crystal Packing : The oxalate’s planar geometry and hydrogen-bonding capacity (via carboxylate oxygen atoms) influence the stereochemical arrangement in the solid state. For example, similar oxalate salts exhibit layered structures with alternating organic and inorganic moieties.
Stereochemical Impact of Salt Formation :
Properties
IUPAC Name |
ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZKGVEKQGFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 3-amino-3-(3-bromophenyl)propanoate
The ethyl ester intermediate is typically synthesized via:
- Starting Material: 3-bromophenylacetic acid or derivatives thereof.
- Amination: Reaction with ethylamine or an appropriate amine source to introduce the amino group at the β-position relative to the carboxyl group.
- Esterification: Conversion of the carboxylic acid to the ethyl ester, often via Fischer esterification or by reaction with ethyl halides under basic conditions.
This process may involve protection/deprotection steps depending on the synthetic route, and can be performed under inert atmosphere to prevent side reactions.
Formation of Oxalate Salt
- The free base ethyl 3-amino-3-(3-bromophenyl)propanoate is reacted with oxalic acid to form the oxalate salt.
- This salt formation typically occurs by mixing the free base with oxalic acid in an appropriate solvent (e.g., ethanol, ethyl acetate) at controlled temperature (often between -10°C to 10°C) to ensure selective salt crystallization.
- The oxalate salt improves compound stability, crystallinity, and handling properties, which is important for downstream applications.
Alternative Synthetic Approaches and Catalysis
Recent literature suggests the use of catalytic methods for functionalizing amino acid derivatives, which may be adapted for this compound’s synthesis:
- Palladium-catalyzed coupling reactions using vinyl halides or triflates for introducing aryl or substituted aryl groups on amino acid esters have been reported, employing Pd2(dba)3 and phosphine ligands under nitrogen atmosphere.
- Radical functionalization and zinc-mediated coupling have also been explored for related amino acid derivatives, which may provide alternative routes to the ethyl 3-amino-3-(3-bromophenyl)propanoate intermediate.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Amination | 3-bromophenylacetic acid + ethylamine | Formation of β-amino acid intermediate | May require protection strategies |
| 2 | Esterification | Acid + ethanol or ethyl halide + base | Ethyl ester of amino acid | Fischer esterification common |
| 3 | Salt formation | Free base + oxalic acid, solvent, 0 to 10°C | This compound salt | Improves stability and purity |
| 4 | Optional catalytic step | Pd-catalysis, zinc dust, iodine (for coupling) | Alternative synthetic routes | Enhances functional group diversity |
Research Findings and Industrial Considerations
- The oxalate salt preparation is favored industrially due to high yield, low cost, and simplified purification , avoiding chromatographic steps.
- Maintaining an inert atmosphere during sensitive steps (e.g., Pd-catalyzed coupling or zinc insertion) prevents oxidation and degradation.
- Temperature control during salt formation is critical to obtaining high-purity crystalline product suitable for pharmaceutical research.
- The compound’s unique substitution pattern (3-bromophenyl) and oxalate salt form contribute to its biological activity and solubility profile, making it a valuable intermediate in drug development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring participates in palladium-catalyzed cross-couplings:
Mechanistic Insights :
-
The bromophenyl group undergoes oxidative addition with Pd(0) or Cu(I) catalysts, enabling coupling with boronic acids or amines .
-
Steric hindrance from the 3-bromo substituent slightly reduces reaction rates compared to para-substituted analogs .
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 3-Amino-3-(3-bromophenyl)propanoic acid |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 60°C, 4h | Sodium salt of propanoic acid derivative |
Applications :
Amino Group Reactivity
The β-amino group participates in:
Schiff Base Formation
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (75–82% yield) .
-
Stability: Schiff bases exhibit pH-dependent tautomerism in aqueous solutions .
Acylation Reactions
-
Acetylated using acetic anhydride in pyridine (90% yield) to form N-acetyl derivatives .
-
Bulky acylating agents (e.g., pivaloyl chloride) require DMAP catalysis for efficient conversion .
Oxalate Counterion Interactions
The oxalate moiety influences:
-
Solubility : Enhances water solubility at physiological pH (≥25 mg/mL at pH 7.4) .
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) in methanol/water mixtures .
Photochemical Reactivity
UV irradiation (254 nm) in dichloromethane induces:
-
Debromination : 15–20% conversion to 3-aminophenylpropanoate derivatives after 24h .
-
Ester Cleavage : Secondary pathway observed under prolonged exposure (≥48h) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
This compound’s multifunctional design enables diverse applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and apoptosis modulators . Recent studies highlight its utility in synthesizing ILK-targeting therapeutics with sub-micromolar IC₅₀ values .
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies suggest that this compound may have efficacy against various bacterial strains, particularly Gram-negative bacteria. Its structural features may enhance its ability to penetrate bacterial membranes and exert antimicrobial effects .
- Therapeutic Potential : The compound is being investigated for its potential role in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases. Its mechanism of action involves inhibition of phosphodiesterase IV, which is crucial for modulating inflammatory responses .
- Interaction Studies : Interaction studies focus on the compound's binding affinity to various biological targets, utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate its therapeutic potential.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's activity against a panel of bacterial strains, demonstrating significant inhibitory effects on both wild-type and mutant strains lacking efflux pumps. The results indicated that structural modifications could enhance antimicrobial potency .
- Therapeutic Application in Inflammatory Diseases : Another investigation focused on the compound's potential as a therapeutic agent for COPD and asthma. The study reported promising results in preclinical models, showing reduced inflammation markers and improved lung function metrics when administered .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variants
Ethyl 3-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride (CAS: 502841-92-1)
- Molecular Formula: C₁₁H₁₄BrClNO₂
- Molecular Weight : 308.6 g/mol
- However, the absence of an oxalate counterion (replaced by hydrochloride) may alter crystallization behavior and bioavailability .
Ethyl 3-Amino-3-(3-Fluorophenyl)Propanoate Hydrochloride (CAS: 1821827-13-7)
- Molecular Formula: C₁₁H₁₅ClFNO₂
- Molecular Weight : 263.7 g/mol
Substituent Variations on the Aryl Ring
Ethyl 3-Amino-3-(2-Methylphenyl)Propanoate Oxalate (CAS: 502842-10-6)
- Molecular Formula: C₁₄H₁₉NO₆
- Molecular Weight : 297.3 g/mol
- Key Differences : The 2-methyl group introduces steric hindrance, which may hinder interactions with biological targets. However, the methyl group’s lipophilicity could enhance blood-brain barrier penetration .
Ethyl 3-Amino-3-(4-Nitrophenyl)Propanoate (CAS: 224946-68-3)
Counterion and Salt Form Comparisons
- Oxalate vs. Hydrochloride Salts :
- Oxalate salts (e.g., the target compound) generally exhibit lower solubility in aqueous media compared to hydrochlorides but offer better crystallinity for formulation .
- Hydrochloride salts (e.g., CAS: 502841-92-1) are more hygroscopic, requiring stringent storage conditions to prevent degradation .
Pharmacological and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*LogP values estimated via computational modeling.
Biological Activity
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16BrNO6
- Molecular Weight : 362.17 g/mol
- Key Functional Groups : Ethyl ester, amino group, bromophenyl moiety.
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Binding : It has the potential to bind to certain receptors, thereby modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound could affect signal transduction pathways, leading to alterations in cellular function and gene expression.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Investigations are ongoing into its potential as an anticancer agent, with early results showing promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for various therapeutic applications.
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Advanced Research Question
- αvβ6 Integrin Binding Assay : Use surface plasmon resonance (SPR) with immobilized αvβ6 protein. The compound’s affinity (KD) is measured at varying concentrations (1–100 µM).
- TGF-β Activation Assay : Treat human lung fibroblasts with the compound (10 µM) and quantify TGF-β release via ELISA. Oxalate derivatives reduce TGF-β by ~40% compared to controls .
Data Contradiction Analysis : If binding affinity (SPR) and TGF-β inhibition (ELISA) results conflict, evaluate off-target effects using a kinase profiling panel.
How to resolve data contradictions in SAR studies?
Advanced Research Question
Contradictions often arise from steric effects vs. electronic contributions . For example:
- 3-Bromo vs. 3-Chloro Substitution : Bromine’s larger size may improve binding (higher IC₅₀) but reduce solubility. Use computational docking (AutoDock Vina) to compare binding poses and solvation energies.
- Oxalate vs. Hydrochloride Salts : If one salt shows higher in vitro activity but lower in vivo efficacy, assess pharmacokinetics (e.g., plasma half-life in rodent models) .
Resolution Strategy : Perform multivariate regression analysis on substituent parameters (Hammett σ, molar refractivity) to isolate key drivers of activity.
What computational methods predict its metabolic stability?
Advanced Research Question
- CYP450 Metabolism : Use Schrödinger’s MetabPredict or ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis or oxidative deamination).
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways (B3LYP/6-31G* basis set). The oxalate group stabilizes the transition state, slowing esterase-mediated degradation by ~15% compared to non-salt forms .
Validation : Compare computational results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
